1H-indole-2-carbohydrazide
CAS No.: 5055-39-0
Cat. No.: VC21319853
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5055-39-0 |
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Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 1H-indole-2-carbohydrazide |
Standard InChI | InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13) |
Standard InChI Key | DZLFRQHFFVRYEE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NN |
Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NN |
Introduction
Chemical Structure and Basic Properties
1H-Indole-2-carbohydrazide (CAS: 5055-39-0) is an organic compound with a molecular formula of C9H9N3O and a molecular weight of 175.187 g/mol . The compound consists of an indole core structure with a carbohydrazide functional group (-CONHNH2) attached at the 2-position. The indole ring system is essentially flat, comprising a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle . The carbohydrazide group extends from the 2-position, providing a reactive site for further derivatization, particularly in forming Schiff bases and other biologically active compounds.
Physical and Chemical Properties
1H-Indole-2-carbohydrazide possesses several distinctive physicochemical properties that influence its behavior in biological systems and its utility in synthetic chemistry. These properties are summarized in the table below:
Table 1: Physical and Chemical Properties of 1H-Indole-2-Carbohydrazide
Property | Value |
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CAS Number | 5055-39-0 |
Molecular Formula | C9H9N3O |
Molecular Weight | 175.187 g/mol |
Exact Mass | 175.074554 |
Density | 1.4±0.1 g/cm³ |
Melting Point | 228-230°C |
LogP | -0.20 |
Polar Surface Area (PSA) | 70.91000 |
Index of Refraction | 1.719 |
Hazard Code | Xi (Irritant) |
HS Code | 2933990090 |
The slightly negative LogP value (-0.20) indicates a moderate hydrophilicity, which contributes to its potential pharmaceutical applications . This property suggests that the compound may exhibit a balance between aqueous solubility and membrane permeability, factors that are crucial for drug bioavailability. The moderate polar surface area (70.91) also suggests reasonable cell membrane permeability.
Structural Characteristics
In related compounds such as 5-fluoro-1H-indole-2-carbohydrazide, crystallographic studies have revealed that the indole ring system is essentially flat with a root-mean-square deviation from the mean plane of approximately 0.005 Å . The carbohydrazide side chain (-CONHNH2) is slightly twisted away from the indole mean plane with a dihedral angle of 5.27(9)° . This slight twist may influence the compound's interaction with biological targets.
The bond angle sum about the N2 atom in the carbohydrazide group in related structures is approximately 359°, suggesting sp²-hybridization, while the average bond angle for the terminal N3 atom is about 108°, indicating sp³-hybridization . This hybridization pattern affects the reactivity and hydrogen bonding capabilities of the compound, particularly relevant for its interaction with biological macromolecules.
Synthesis Methods
Several synthetic approaches for 1H-indole-2-carbohydrazide and its derivatives have been reported in the literature. Based on the synthetic methods described for related compounds, the general synthetic pathway typically involves the following steps:
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Preparation of an appropriate indole-2-carboxylic acid or its ester
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Reaction with hydrazine hydrate in refluxing ethanol to yield 1H-indole-2-carbohydrazide
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Further derivatization through condensation with aldehydes or ketones to form Schiff bases
For example, in the synthesis of similar compounds, ethyl indole-2-carboxylate derivatives are treated with hydrazine hydrate in refluxing ethanol to produce the corresponding carbohydrazide . This intermediate is then subjected to reactions with various aldehydes to produce corresponding Schiff bases .
The synthesis of more complex derivatives, such as those containing pyrimidine moieties, involves additional steps. For instance, the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives starts with appropriate precursors that undergo a series of transformations, including ring formation, functional group conversion, and condensation reactions .
Biological Activities
Anticancer Properties
1H-Indole-2-carbohydrazide derivatives have demonstrated significant anticancer activities through various mechanisms. Research has shown that certain derivatives can induce methuosis, a non-apoptotic cell death mechanism characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes .
A study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent compounds (labeled 12c, 12g, 12i, 12n, and 12A) that exhibit excellent vacuole-inducing activity . Notably, derivative 12A effectively induced methuosis in tested cancer cells while sparing normal human cells, demonstrating selective cytotoxicity . This selective action represents a significant advantage over conventional chemotherapeutic agents that often affect both cancerous and normal cells.
Further studies on 3-phenyl-1H-indole-2-carbohydrazide derivatives, particularly furanyl and thiophenyl variants, revealed their potential as tubulin inhibitors and anticancer agents . Among these derivatives, compound 6i demonstrated remarkable cytotoxic activity with selectivity for specific cancer cell lines:
Table 2: Cytotoxic Activity of Select 3-Phenyl-1H-Indole-2-Carbohydrazide Derivatives
Derivative | Cancer Cell Line | Cytotoxicity (LC50) |
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6i | COLO 205 (Colon cancer) | 71 nM |
6i | SK-MEL-5 (Melanoma) | 75 nM |
6i | MDA-MB-435 | 259 nM |
Another derivative, 6j, exhibited the strongest microtubule-destabilizing effect . Both 6i and 6j were capable of inducing G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells . Molecular docking simulations suggested that these derivatives inhibit tubulin by binding at the colchicine site . The calculated molecular descriptors showed that the most potent derivatives have acceptable pharmacokinetic profiles favorable for oral drug administration .
Structure-Activity Relationships
The biological activity of 1H-indole-2-carbohydrazide derivatives is influenced by several structural factors:
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Substitution pattern on the indole ring: The presence and position of substituents on the indole ring can significantly affect biological activity. For example, 5-fluoro substitution leads to compounds with distinct conformational characteristics .
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Nature of substituents at the 3-position: The introduction of phenyl, furanyl, or thiophenyl groups at the 3-position of the indole ring has led to derivatives with enhanced anticancer activities .
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Modification of the carbohydrazide group: Conversion to Schiff bases by reaction with aldehydes or ketones results in compounds with varied biological properties .
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Conformation and molecular geometry: The spatial arrangement of the molecule, particularly the orientation of the carbohydrazide side chain relative to the indole plane, can influence its interaction with biological targets .
Current Research and Applications
Current research on 1H-indole-2-carbohydrazide focuses primarily on developing derivatives with enhanced biological activities, particularly anticancer properties. The compound serves as a versatile scaffold for the design of targeted therapeutic agents through structural modifications.
Studies have explored the development of selective anticancer agents that induce methuosis, offering a potential strategy to overcome resistance to conventional chemotherapeutic drugs . The design of tubulin inhibitors based on the indole-2-carbohydrazide scaffold has also gained attention, with promising results in cancer therapy research .
Researchers are also investigating N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives for various applications, including potential use as ligands in metal complexes with biological activities . The continued exploration of structure-activity relationships aims to optimize the biological properties of these compounds for therapeutic applications.
Comparative Analysis with Related Compounds
Related compounds such as 1-methyl-1H-indole-2-carbohydrazide (C10H11N3O, MW: 189.21 g/mol) and 3-chloro-1H-indole-2-carbohydrazide have also been studied for their biological activities . 3-Chloro-1H-indole-2-carbohydrazide, for instance, has shown cytotoxic effects against several human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells.
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